1-(2-methoxyethyl)-1H-indole-6-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 6-position of the indole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The resulting 1-(2-methoxyethyl)-1H-indole is then subjected to carboxylation at the 6-position using a suitable carboxylating agent like carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while reduction may produce indole-6-methanol derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-indole-6-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methylindole-6-carboxylic acid: Similar in structure but with a methyl group instead of a methoxyethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-(2-methoxyethyl)indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-2-3-10(12(14)15)8-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTYXENUURHVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.